
4-(Chloromethyl)-3,5-dimethylphenyl ethyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)-3,5-dimethylphenyl ethyl carbonate is an organic compound that belongs to the class of aromatic carbonates It is characterized by the presence of a chloromethyl group and two methyl groups attached to a benzene ring, along with an ethyl carbonate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-3,5-dimethylphenyl ethyl carbonate typically involves the chloromethylation of 3,5-dimethylphenol followed by the reaction with ethyl chloroformate. The chloromethylation can be achieved using a mixture of chlorosulfonic acid and dimethoxymethane in the presence of zinc iodide as a catalyst . The reaction is carried out in dichloromethane at low temperatures (5-10°C) to obtain the chloromethylated intermediate.
The subsequent step involves the reaction of the chloromethylated intermediate with ethyl chloroformate in the presence of a base such as triethylamine. This reaction proceeds under mild conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of environmentally friendly catalysts and solvents is preferred to minimize the environmental impact.
化学反応の分析
Types of Reactions
4-(Chloromethyl)-3,5-dimethylphenyl ethyl carbonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonate group to alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and amines.
Oxidation: Products include aldehydes and ketones.
Reduction: Products include alcohols and hydrocarbons.
科学的研究の応用
4-(Chloromethyl)-3,5-dimethylphenyl ethyl carbonate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and resins with specific properties.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a building block for drug development.
作用機序
The mechanism of action of 4-(Chloromethyl)-3,5-dimethylphenyl ethyl carbonate involves its interaction with nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The carbonate group can undergo hydrolysis to release carbon dioxide and alcohols. These reactions are facilitated by the presence of suitable catalysts and reaction conditions.
類似化合物との比較
Similar Compounds
4-(Chloromethyl)-3,5-dimethylphenol: Similar structure but lacks the ethyl carbonate group.
3,5-Dimethylphenyl ethyl carbonate: Similar structure but lacks the chloromethyl group.
4-Methylphenyl ethyl carbonate: Similar structure but has only one methyl group.
Uniqueness
4-(Chloromethyl)-3,5-dimethylphenyl ethyl carbonate is unique due to the presence of both the chloromethyl and ethyl carbonate groups. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic and industrial applications.
特性
CAS番号 |
54373-50-1 |
|---|---|
分子式 |
C12H15ClO3 |
分子量 |
242.70 g/mol |
IUPAC名 |
[4-(chloromethyl)-3,5-dimethylphenyl] ethyl carbonate |
InChI |
InChI=1S/C12H15ClO3/c1-4-15-12(14)16-10-5-8(2)11(7-13)9(3)6-10/h5-6H,4,7H2,1-3H3 |
InChIキー |
WRRWTCZDUQCBDG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)OC1=CC(=C(C(=C1)C)CCl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


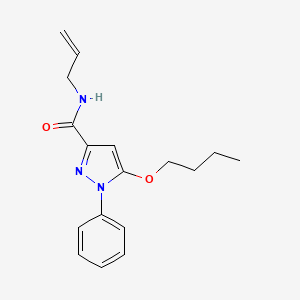

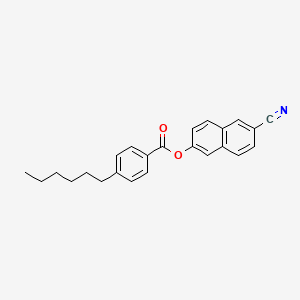
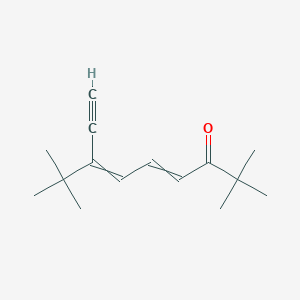

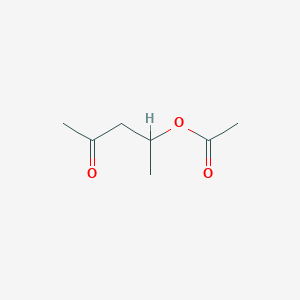

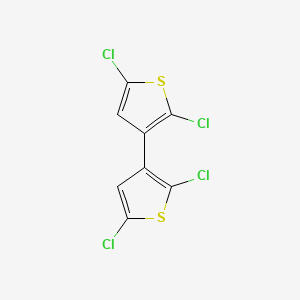
![4-Benzyl-2-({4-[(pyridin-2-yl)methyl]phenoxy}methyl)morpholine](/img/structure/B14626231.png)
![3,3'-(Methylenebis{[3-(carboxymethyl)-1H-pyrrole-2,4-diyl]})dipropanoic acid](/img/structure/B14626236.png)

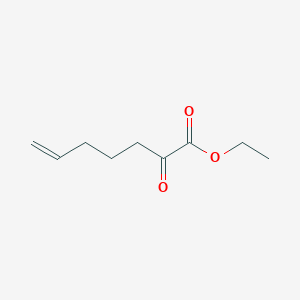
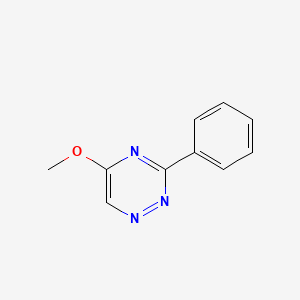
![Benzene, 1-methyl-4-[(phenylethynyl)telluro]-](/img/structure/B14626259.png)
